molecular formula C19H11Cl4N3O2 B4778657 N,N'-bis(3,4-dichlorophenyl)pyridine-2,5-dicarboxamide

N,N'-bis(3,4-dichlorophenyl)pyridine-2,5-dicarboxamide

Cat. No.: B4778657
M. Wt: 455.1 g/mol
InChI Key: JUIKPXHVVYTYMB-UHFFFAOYSA-N
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Description

N,N’-bis(3,4-dichlorophenyl)pyridine-2,5-dicarboxamide is a chemical compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of two 3,4-dichlorophenyl groups attached to a pyridine ring through carboxamide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(3,4-dichlorophenyl)pyridine-2,5-dicarboxamide typically involves the condensation reaction between pyridine-2,5-dicarboxylic acid or its derivatives and 3,4-dichloroaniline. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide bonds .

Industrial Production Methods

While specific industrial production methods for N,N’-bis(3,4-dichlorophenyl)pyridine-2,5-dicarboxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(3,4-dichlorophenyl)pyridine-2,5-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N’-bis(3,4-dichlorophenyl)pyridine-2,5-dicarboxylic acid, while reduction could produce N,N’-bis(3,4-dichlorophenyl)pyridine-2,5-diamine.

Mechanism of Action

The mechanism of action of N,N’-bis(3,4-dichlorophenyl)pyridine-2,5-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to metal ions through its pyridine and carboxamide groups, forming stable complexes. These complexes can then participate in various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-bis(3,4-dichlorophenyl)pyridine-2,5-dicarboxamide is unique due to the presence of 3,4-dichlorophenyl groups, which impart distinct electronic and steric properties.

Properties

IUPAC Name

2-N,5-N-bis(3,4-dichlorophenyl)pyridine-2,5-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl4N3O2/c20-13-4-2-11(7-15(13)22)25-18(27)10-1-6-17(24-9-10)19(28)26-12-3-5-14(21)16(23)8-12/h1-9H,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIKPXHVVYTYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=CN=C(C=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl4N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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